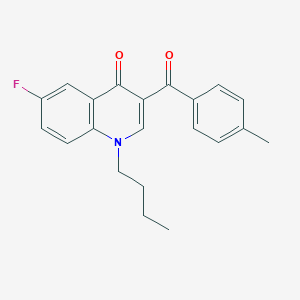
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, hereafter referred to as 1BFMDQ, is a synthetic compound that has been studied for its potential applications in scientific research. It has a wide range of applications, from being used as a fluorescent dye to being used as an inhibitor for specific enzymes. 1BFMDQ has been studied for its ability to act as a fluorescent probe in the detection of certain proteins, as well as its ability to inhibit certain enzymes.
科学研究应用
1BFMDQ has a variety of applications in scientific research. It has been used as a fluorescent probe to detect the presence of certain proteins, as well as an inhibitor for certain enzymes. It has been used to study the structure and function of proteins, as well as to study the activity of enzymes. Additionally, 1BFMDQ has been used to study the interaction of proteins with other molecules, as well as to study the effect of drugs on proteins.
作用机制
1BFMDQ acts as a fluorescent probe by binding to certain proteins and emitting a fluorescent signal when exposed to light. This allows researchers to detect the presence of certain proteins in a sample. Additionally, 1BFMDQ can act as an inhibitor of certain enzymes by binding to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
1BFMDQ has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
1BFMDQ is an advantageous compound to use in lab experiments due to its ability to act as a fluorescent probe and an enzyme inhibitor. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 1BFMDQ does have some limitations. It is not very soluble in water, and it can be difficult to obtain in large quantities.
未来方向
1BFMDQ has a variety of potential applications in scientific research. Future research could focus on its use as a fluorescent probe for the detection of other proteins, as well as its use as an inhibitor of other enzymes. Additionally, future research could focus on its potential use as an antioxidant and its potential use in the treatment of certain diseases. Furthermore, research could focus on improving its solubility and stability in solution, as well as developing methods of synthesizing it in larger quantities.
合成方法
1BFMDQ can be synthesized by a variety of methods. One method involves the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as sodium hydroxide. This reaction yields 1BFMDQ as the product. Other methods of synthesis include the reaction of 1BF3P with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide, or the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as potassium carbonate.
属性
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-3-4-11-23-13-18(20(24)15-7-5-14(2)6-8-15)21(25)17-12-16(22)9-10-19(17)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJEBRRJIEEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

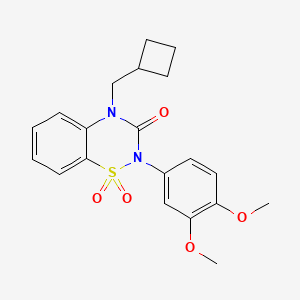
![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-ethyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450759.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-4-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6450763.png)

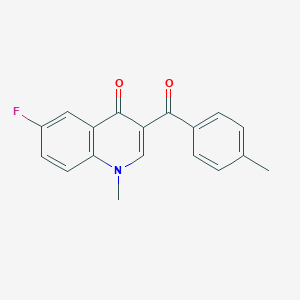
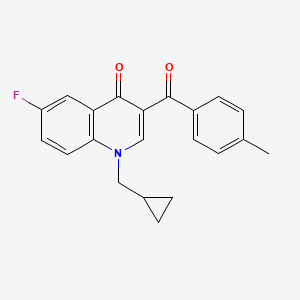
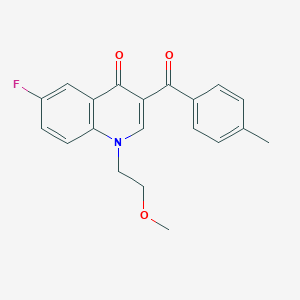
![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)
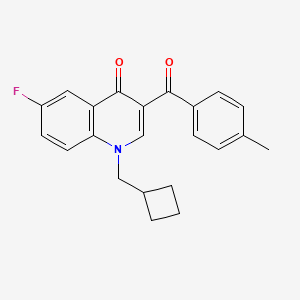
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B6450812.png)
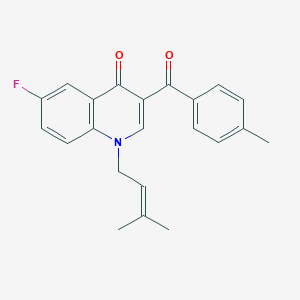
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-dimethylbutanamide](/img/structure/B6450825.png)